Cas no 62246-96-2 (Methanone, (3-aminophenyl)-4-pyridinyl-)
Methanone, (3-aminophenyl)-4-pyridinyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (3-aminophenyl)-4-pyridinyl-
- (3-aminophenyl)-pyridin-4-ylmethanone
- 62246-96-2
- 4-(3-aminobenzoyl)pyridine
- (3-aminophenyl)(pyridin-4-yl)methanone
- SCHEMBL10688534
- CS-0357184
- AKOS000282215
- DTXSID00488203
- 3-(PYRIDINE-4-CARBONYL)ANILINE
- LQORVTFJCCREQE-UHFFFAOYSA-N
- AO-080/43255967
- AB01331450-02
- (3-aminophenyl)(4-pyridinyl)methanone
- NCGC00338901-01
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- Inchi: 1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2
- InChI Key: LQORVTFJCCREQE-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN=CC=1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 198.0794
- Monoisotopic Mass: 198.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56Ų
Experimental Properties
- PSA: 55.98
Methanone, (3-aminophenyl)-4-pyridinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427854-1g |
(3-Aminophenyl)(pyridin-4-yl)methanone |
62246-96-2 | 97% | 1g |
¥2219.00 | 2024-05-06 | |
| Crysdot LLC | CD11087625-1g |
(3-Aminophenyl)(pyridin-4-yl)methanone |
62246-96-2 | 97% | 1g |
$320 | 2024-07-18 | |
| Crysdot LLC | CD11087625-5g |
(3-Aminophenyl)(pyridin-4-yl)methanone |
62246-96-2 | 97% | 5g |
$904 | 2024-07-18 | |
| Ambeed | A788930-1g |
(3-Aminophenyl)(pyridin-4-yl)methanone |
62246-96-2 | 97% | 1g |
$323.0 | 2025-04-18 |
Methanone, (3-aminophenyl)-4-pyridinyl- Suppliers
Methanone, (3-aminophenyl)-4-pyridinyl- Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Methanone, (3-aminophenyl)-4-pyridinyl-
Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2): A Comprehensive Overview
Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-Aminobenzophenone, 4-pyridinyl-(3-aminophenyl)-methanone, is a derivative of benzophenone and pyridine, which are fundamental building blocks in organic synthesis and drug discovery.
The molecular structure of Methanone, (3-aminophenyl)-4-pyridinyl- consists of a benzene ring linked to a pyridine ring through a carbonyl group, with an amino group attached to the benzene ring. This unique arrangement confers the compound with a range of chemical and biological properties that make it an attractive candidate for various research and development activities.
Recent studies have highlighted the potential of Methanone, (3-aminophenyl)-4-pyridinyl- in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that Methanone, (3-aminophenyl)-4-pyridinyl- effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising lead compound for the treatment of inflammatory diseases.
Another area of interest is the potential use of Methanone, (3-aminophenyl)-4-pyridinyl- in cancer research. A study published in *Cancer Research* in 2022 reported that this compound shows selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its biological activities, Methanone, (3-aminophenyl)-4-pyridinyl- has been explored for its utility as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group versatility make it an ideal starting material for the synthesis of a wide range of derivatives with diverse biological activities. For example, researchers at the University of California, Los Angeles (UCLA) have used this compound to develop novel inhibitors of protein kinases, which are key targets in cancer therapy.
The synthesis of Methanone, (3-aminophenyl)-4-pyridinyl- can be achieved through several routes, including condensation reactions between 3-aminoacetophenone and 4-cyanopyridine followed by hydrolysis. The choice of synthetic method depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
From a safety perspective, Methanone, (3-aminophenyl)-4-pyridinyl- is generally considered safe for laboratory use when proper handling procedures are followed. However, like many organic compounds, it should be stored in a well-ventilated area and handled with appropriate personal protective equipment (PPE) to prevent inhalation or skin contact.
In conclusion, Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
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